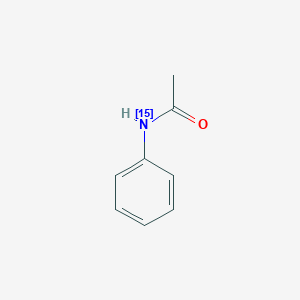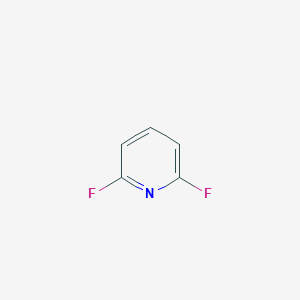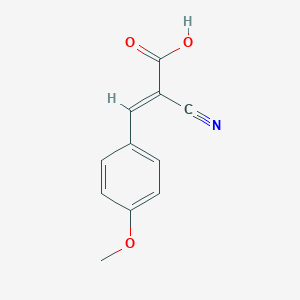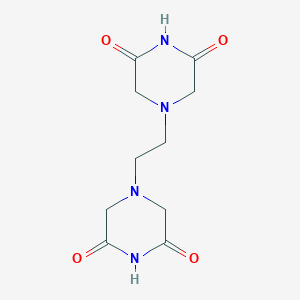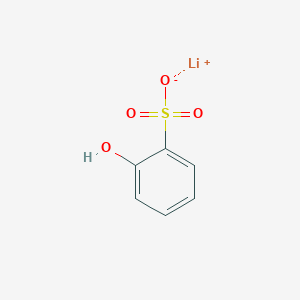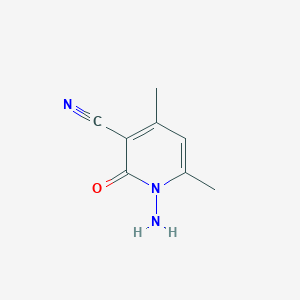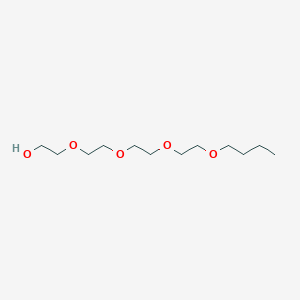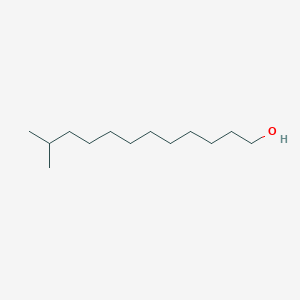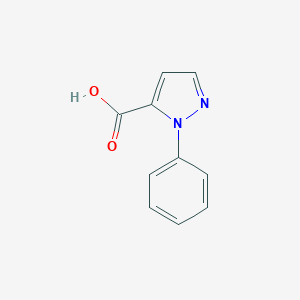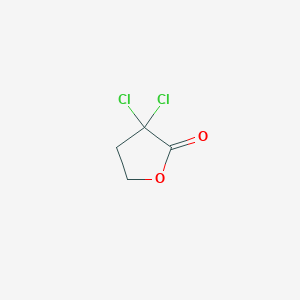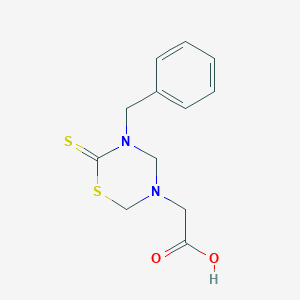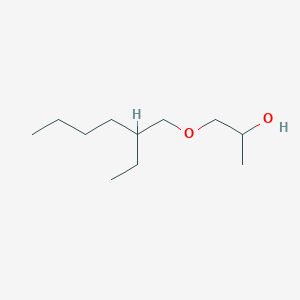
1-(2-Butylbutoxy)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Butylbutoxy)propan-2-ol, also known as Texanol, is a clear, colorless liquid with a mild odor and low volatility. It is commonly used as a solvent, coalescent, and plasticizer in a variety of industrial applications, including paints, coatings, adhesives, and inks. Despite its widespread use, there is limited information available on the synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(2-Butylbutoxy)propan-2-ol.
Mecanismo De Acción
The mechanism of action of 1-(2-Butylbutoxy)propan-2-ol is not well understood, but it is thought to act as a surfactant and coalescent in paint and coating formulations (Gao et al., 2016). It may also enhance the solubility and bioavailability of certain drugs and bioactive compounds (Pereira et al., 2019).
Efectos Bioquímicos Y Fisiológicos
Limited research has been conducted on the biochemical and physiological effects of 1-(2-Butylbutoxy)propan-2-ol. However, one study reported that exposure to 1-(2-Butylbutoxy)propan-2-ol vapors at high concentrations may cause irritation of the eyes, nose, and throat in humans (Melnick et al., 1994). Animal studies have also suggested that 1-(2-Butylbutoxy)propan-2-ol may have a low acute toxicity and may not be mutagenic or carcinogenic (Gupta et al., 2017).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Butylbutoxy)propan-2-ol has several advantages as a solvent and plasticizer in lab experiments. It has a low vapor pressure and high boiling point, making it suitable for use in high-temperature reactions and distillations. It is also compatible with a wide range of organic and inorganic compounds, making it a versatile solvent for a variety of applications. However, its low polarity and high viscosity may limit its solubility and compatibility with certain compounds (Pereira et al., 2019).
Direcciones Futuras
Future research on 1-(2-Butylbutoxy)propan-2-ol could focus on several areas, including its potential as a green solvent for the extraction of bioactive compounds, its use as a plasticizer in biodegradable polymers, and its mechanism of action in paint and coating formulations. Additionally, further studies on the biochemical and physiological effects of 1-(2-Butylbutoxy)propan-2-ol could help to better understand its potential health risks and inform occupational safety guidelines for workers in industries that use this compound.
Conclusion
1-(2-Butylbutoxy)propan-2-ol is a widely used solvent, coalescent, and plasticizer in industrial applications. While there is limited information available on its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions, existing studies suggest that it may have potential as a green solvent and plasticizer and may have low acute toxicity. Further research is needed to better understand the properties and potential health risks of this compound.
Aplicaciones Científicas De Investigación
1-(2-Butylbutoxy)propan-2-ol has been the subject of several scientific studies due to its widespread use in industrial applications. One area of research has focused on its potential as a green solvent for the extraction of bioactive compounds from natural sources, such as plants and fungi (Pereira et al., 2019). Another area of research has investigated its use as a plasticizer in biodegradable polymers, with the aim of reducing the environmental impact of plastic waste (Kumar et al., 2021).
Métodos De Síntesis
1-(2-Butylbutoxy)propan-2-ol can be synthesized through the reaction of 2-ethylhexanol and propylene oxide in the presence of a catalyst, such as potassium hydroxide or sodium hydroxide (Zhao et al., 2015). The reaction is typically carried out at elevated temperatures and pressures, and the resulting product is purified through distillation and filtration. Alternative synthesis methods, such as the reaction of 2-ethylhexanol with ethylene oxide or the hydroformylation of 2-ethylhexene followed by hydrogenation, have also been reported (Gupta et al., 2017).
Propiedades
Número CAS |
1559-39-3 |
|---|---|
Nombre del producto |
1-(2-Butylbutoxy)propan-2-ol |
Fórmula molecular |
C11H24O2 |
Peso molecular |
188.31 g/mol |
Nombre IUPAC |
1-(2-ethylhexoxy)propan-2-ol |
InChI |
InChI=1S/C11H24O2/c1-4-6-7-11(5-2)9-13-8-10(3)12/h10-12H,4-9H2,1-3H3 |
Clave InChI |
BTIMJGKRHNTHIU-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COCC(C)O |
SMILES canónico |
CCCCC(CC)COCC(C)O |
Otros números CAS |
1559-39-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



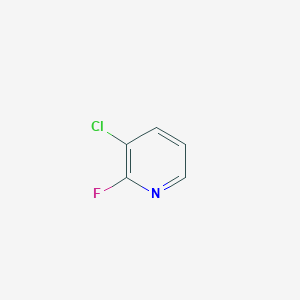
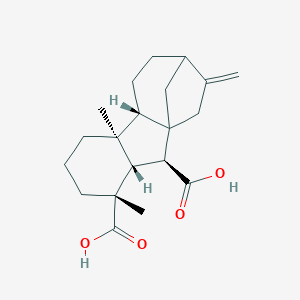
![2-(3-Methylbenzo[b]thiophen-2-yl)acetic acid](/img/structure/B73464.png)
